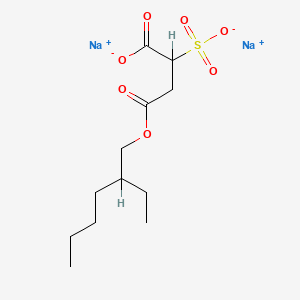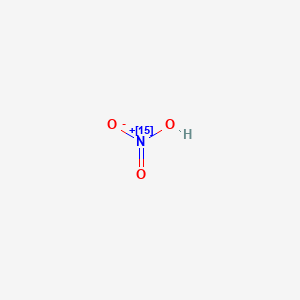
4-Hydroxy-6,8-Dichloroquinoline
描述
4-Hydroxy-6,8-Dichloroquinoline is a chemical compound with the molecular formula C9H5Cl2NO and a molecular weight of 214.05 g/mol . It is a derivative of quinoline, a heterocyclic aromatic organic compound. This compound is characterized by the presence of two chlorine atoms at the 6th and 8th positions and a hydroxyl group at the 4th position on the quinoline ring
准备方法
Synthetic Routes and Reaction Conditions
One of the primary methods for synthesizing 4-Hydroxy-6,8-Dichloroquinoline is through the Gould–Jacobs reaction . This reaction involves the condensation of an aniline derivative with an alkoxy methylenemalonic ester or acyl malonic ester, followed by cyclization and decarboxylation steps . The reaction conditions typically involve heating the intermediate products to facilitate cyclization and decarboxylation.
Another method involves the synthesis from 6,8-Dichloro-4-oxo-1,4-dihydroquinoline-2-carboxylic acid . This process includes the use of mineral oil at temperatures ranging from 240 to 270°C .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the Gould–Jacobs reaction and its variations are likely employed due to their efficiency in producing quinoline derivatives on a larger scale.
化学反应分析
Types of Reactions
4-Hydroxy-6,8-Dichloroquinoline undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atoms at the 6th and 8th positions can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The hydroxyl group at the 4th position can undergo oxidation to form quinone derivatives.
Common Reagents and Conditions
Major Products Formed
Substitution Products: Depending on the nucleophile used, various substituted quinoline derivatives can be formed.
Oxidation Products: Oxidation of the hydroxyl group results in the formation of quinone derivatives.
科学研究应用
4-Hydroxy-6,8-Dichloroquinoline has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex quinoline derivatives.
Biology: It is employed in the study of enzyme inhibition and as a potential antimicrobial agent.
Medicine: Research is ongoing to explore its potential as an antimalarial and anticancer agent.
Industry: It is used in the development of dyes and pigments due to its chromophoric properties.
作用机制
The mechanism of action of 4-Hydroxy-6,8-Dichloroquinoline involves its interaction with various molecular targets and pathways:
Enzyme Inhibition: It can inhibit enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity.
Antimicrobial Activity: It disrupts microbial cell membranes and interferes with essential metabolic processes.
Anticancer Activity: It induces apoptosis in cancer cells by activating specific signaling pathways.
相似化合物的比较
4-Hydroxy-6,8-Dichloroquinoline can be compared with other similar compounds, such as:
4,6-Dichloroquinoline: Lacks the hydroxyl group at the 4th position, making it less reactive in certain chemical reactions.
4-Hydroxy-6-methoxyquinoline: Contains a methoxy group instead of a chlorine atom at the 8th position, which alters its chemical properties and reactivity.
3-Hydroxyquinoline: Has a hydroxyl group at the 3rd position instead of the 4th, resulting in different chemical behavior.
These comparisons highlight the unique chemical properties and reactivity of this compound, making it a valuable compound in various research applications.
属性
IUPAC Name |
6,8-dichloro-1H-quinolin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5Cl2NO/c10-5-3-6-8(13)1-2-12-9(6)7(11)4-5/h1-4H,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXZBIKOKMYPBAN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC2=C(C1=O)C=C(C=C2Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5Cl2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30459082 | |
| Record name | 4-Hydroxy-6,8-Dichloroquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30459082 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
57935-38-3 | |
| Record name | 4-Hydroxy-6,8-Dichloroquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30459082 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 57935-38-3 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。










![(S)-Ethyl 2-(((S)-2-oxo-2,3,4,5-tetrahydro-1H-benzo[b]azepin-3-yl)amino)-4-phenylbutanoate](/img/structure/B1610192.png)





